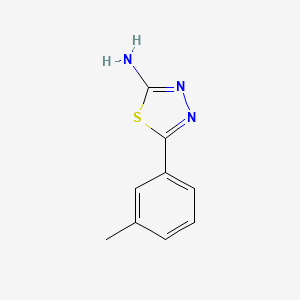

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOIZXBPFTXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343618 | |

| Record name | 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76074-47-0 | |

| Record name | 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization Using Phosphorus Oxychloride (POCl3)

A classical and widely used method involves refluxing thiosemicarbazide with 3-methylbenzoic acid in the presence of POCl3, which acts both as a dehydrating and activating agent.

-

- Mix equimolar amounts of thiosemicarbazide and 3-methylbenzoic acid.

- Add POCl3 (typically 5 mL per 0.01 mol of reactants).

- Reflux the mixture for approximately 4 hours.

- Cool the reaction mixture and pour onto crushed ice to precipitate the product.

- Filter, wash with cold water, and recrystallize from ethanol.

-

- High yields.

- Well-established and reproducible.

-

- Use of toxic and corrosive POCl3.

- Requires careful handling and disposal.

| Parameter | Condition/Result |

|---|---|

| Temperature | Reflux (~100 °C) |

| Reaction time | 4 hours |

| Yield | High (typically >70%) |

| Purification | Recrystallization from ethanol |

| Characterization | IR, 1H NMR, 13C NMR, Mass spec |

This method has been used to prepare 5-(p-substituted phenyl)-1,3,4-thiadiazol-2-amines, including the 3-methylphenyl derivative.

Alternative Cyclodehydration Using Polyphosphoric Acid (PPA) or Phosphorus Pentoxide/Methanesulfonic Acid

Other methods involve cyclodehydration in polyphosphoric acid or a mixture of phosphorus pentoxide and methanesulfonic acid. These methods are less commonly used for 3-methylphenyl derivatives due to harsher conditions and potential side reactions.

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|---|

| Polyphosphate Ester (PPE) | Thiosemicarbazide + 3-methylbenzoic acid + PPE, ≤85 °C | Mild, one-pot, less toxic | Moderate yield, less common | Moderate | Environmentally friendly |

| Phosphorus Oxychloride (POCl3) | Thiosemicarbazide + 3-methylbenzoic acid + POCl3, reflux 4 h | High yield, well-established | Toxic reagent, corrosive | High (>70%) | Classical method |

| Polyphosphoric Acid (PPA) or P2O5/Methanesulfonic Acid | Harsh acidic conditions | Effective for some substrates | Harsh conditions, byproducts | Variable | Less suitable for this compound |

The synthesized this compound is typically characterized by:

- Mass Spectrometry: Confirms molecular weight.

- Infrared Spectroscopy (IR): Shows characteristic bands for NH2 and thiadiazole ring.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic and heterocyclic protons and carbons.

- Elemental Analysis: Confirms purity and composition.

The compound exhibits a planar thiadiazole ring with a dihedral angle between the ring and the 3-methylphenyl substituent, consistent with related structures.

The choice of preparation method influences purity, yield, and environmental impact, with the PPE method emerging as a promising alternative to classical POCl3-based synthesis.

The preparation of this compound is effectively achieved by cyclization of thiosemicarbazide with 3-methylbenzoic acid derivatives. The classical method using phosphorus oxychloride remains widely used due to its high yield and reliability. However, newer methods employing polyphosphate ester offer safer, milder, and more environmentally friendly alternatives, albeit sometimes with moderate yields. Selection of the method depends on the balance between operational safety, environmental considerations, and desired product yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate aryl-substituted carboxylic acids. The general procedure includes:

- Reagents : Thiosemicarbazide and 3-methylbenzoic acid.

- Reaction Conditions : The reaction is usually performed in the presence of phosphorus oxychloride under reflux conditions.

- Isolation : The product is isolated through crystallization from ethanol or other suitable solvents.

This method yields high purity and good yields of the target compound, which can be confirmed via spectral analysis techniques such as NMR and mass spectrometry .

Biological Activities

This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

- Mechanism : The presence of the thiadiazole ring enhances interaction with microbial enzymes or cellular structures.

- Evaluation : Compounds have been tested against various bacterial and fungal strains, demonstrating moderate to good antibacterial and antifungal activity .

Anticancer Properties

Thiadiazole derivatives have been reported to exhibit anticancer activity:

- In vitro Studies : Various studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Specific Targets : Some derivatives selectively target cancer cell lines while sparing normal cells, indicating potential for therapeutic use .

Neuroprotective Effects

Recent studies suggest that thiadiazole derivatives may act as monoamine oxidase inhibitors (MAOIs), providing neuroprotective effects:

- Mechanism : By inhibiting MAO enzymes, these compounds can increase levels of neurotransmitters like serotonin and dopamine.

- Therapeutic Potential : This property makes them candidates for treating neurological disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Methyl group (–CH₃) | Increases lipophilicity and enhances cell membrane permeability |

| Halogens (–F, –Cl) | Can improve binding affinity to biological targets |

| Alkyl chains | Modulate solubility and bioavailability |

These modifications allow for the optimization of pharmacological properties while minimizing toxicity .

Case Studies

Several case studies highlight the applications of this compound in research:

Antimicrobial Evaluation

A study synthesized various thiadiazole derivatives and evaluated their antimicrobial efficacy against resistant strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Anticancer Research

In another study focused on anticancer properties, a series of thiadiazole derivatives were tested against different cancer cell lines. The results showed promising cytotoxicity with some compounds inducing apoptosis in a dose-dependent manner .

Mecanismo De Acción

The mechanism of action of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer research, the compound may inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

5-Phenyl-1,3,4-thiadiazol-2-amine: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the methyl group at the 4-position, potentially leading to different steric and electronic effects.

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine: Contains a chlorine substituent instead of a methyl group, which can significantly alter its chemical properties and biological activities.

Uniqueness: The presence of the 3-methylphenyl group in 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Actividad Biológica

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of pharmacological activities. The presence of a thiadiazole ring enhances the compound's ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | Moderate activity |

The compound's mechanism involves disrupting cellular processes and inhibiting enzyme activity critical for microbial survival .

Anticancer Properties

Research has shown that thiadiazole derivatives possess anticancer activity by targeting specific cellular pathways involved in tumorigenesis. For instance, studies on related compounds have indicated that they can inhibit DNA synthesis and affect cell proliferation.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LoVo | 23.29 |

| MCF-7 | 15.44 |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key kinases involved in cell cycle regulation .

The biological activity of this compound is largely due to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterase, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation .

- DNA Interaction : Studies have shown that thiadiazole derivatives can bind to DNA, affecting replication and transcription processes .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Antimicrobial Study : A recent study reported that a series of thiadiazole derivatives exhibited significant antibacterial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 mm to 19 mm at a concentration of 500 μg/disk .

- Anticancer Evaluation : In vitro assays demonstrated that certain thiadiazole derivatives significantly reduced the viability of cancer cell lines (LoVo and MCF-7), highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Ultrasound-assisted synthesis improves reaction efficiency by enhancing mixing and reducing reaction time. For example, sonication during the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides increases yield and purity .

- POCl3-mediated cyclization : A common method involves reacting thiosemicarbazides with substituted carboxylic acids in the presence of POCl3 under reflux (90°C, 3 hours). Adjusting pH to 8-9 with ammonia precipitates the product, followed by recrystallization from DMSO/water .

- Alternative routes use toluene sulfonic acid as a catalyst in refluxing methanol for 24 hours, followed by recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- FT-IR : Identifies functional groups (e.g., -NH stretching at ~3248 cm⁻¹, C=N vibrations at ~1595 cm⁻¹) .

- 1H-NMR : Confirms aromatic and aliphatic proton environments (e.g., δ 7.04–7.42 ppm for aromatic protons) .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bonds ~1.75 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) with low R-factors (e.g., 0.039) .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic structure and vibrational properties?

- Methodology :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set). Compare experimental IR spectra with computed values to validate modes like C=N stretching .

- Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks, aiding in rational drug design .

Q. How to address contradictions in synthetic yields between ultrasound-assisted and traditional methods?

- Methodology :

- Comparative kinetic studies : Monitor reaction progress via HPLC or TLC. Ultrasound reduces activation energy, accelerating nucleation and improving yields (e.g., 74% yield via POCl3 vs. >85% with ultrasound) .

- Solvent and catalyst screening : Test polar aprotic solvents (e.g., DMF) or alternative catalysts (e.g., p-toluenesulfonic acid) to optimize conditions .

Q. What in vitro models evaluate antiparasitic activity, and how is potency quantified?

- Methodology :

- Trypanosoma cruzi assays : Measure % inhibition at defined concentrations (e.g., 95% at 6.2 mmol/L). Use dose-response curves to calculate IC50 values .

- Macrophage phagocytosis assays : For compounds targeting immune checkpoints (e.g., CD47-SIRPα), quantify phagocytic activity using THP-1 or U937 cell lines .

Q. How does X-ray crystallography elucidate intermolecular interactions impacting crystal packing?

- Methodology :

- Hydrogen-bonding analysis : Identify N–H···S or N–H···π interactions that stabilize supramolecular assemblies (e.g., chains linked via N–H···N bonds) .

- π-π stacking metrics : Measure centroid distances between aromatic rings (e.g., 3.6–4.0 Å) to assess contributions to lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.